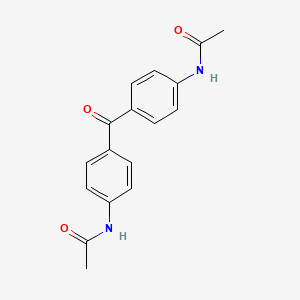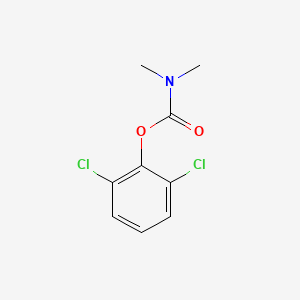
Carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester, dihydrochloride is a complex organic compound. It belongs to the class of carbamic acid esters, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid esters typically involves the reaction of an amine with an ester of carbamic acid. For this specific compound, the synthetic route might involve the following steps:
Formation of the carbamic acid ester: Reacting 2-butoxyphenol with a suitable carbamoyl chloride under basic conditions.
Introduction of the piperidinyl groups: Reacting the intermediate product with 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch or continuous reactors, with careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could yield alcohols or amines.
科学的研究の応用
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for their potential as enzyme inhibitors.
Medicine: Investigated for their potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Used in the production of pesticides and herbicides.
作用機序
The mechanism of action of carbamic acid esters typically involves the inhibition of enzymes by forming a covalent bond with the active site. This can lead to the disruption of normal enzyme function, which is useful in both therapeutic and agricultural applications.
類似化合物との比較
Similar Compounds
- Carbamic acid, (2-methoxyphenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester
- Carbamic acid, (2-ethoxyphenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester
Uniqueness
The uniqueness of carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the butoxy group may enhance its lipophilicity, potentially improving its ability to cross biological membranes.
特性
CAS番号 |
113873-28-2 |
|---|---|
分子式 |
C24H41Cl2N3O3 |
分子量 |
490.5 g/mol |
IUPAC名 |
1,3-di(piperidin-1-yl)propan-2-yl N-(2-butoxyphenyl)carbamate;dihydrochloride |
InChI |
InChI=1S/C24H39N3O3.2ClH/c1-2-3-18-29-23-13-7-6-12-22(23)25-24(28)30-21(19-26-14-8-4-9-15-26)20-27-16-10-5-11-17-27;;/h6-7,12-13,21H,2-5,8-11,14-20H2,1H3,(H,25,28);2*1H |
InChIキー |
GOJLTTIGBDJLDP-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCCC2)CN3CCCCC3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


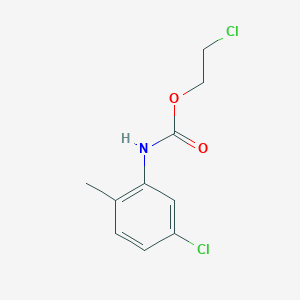
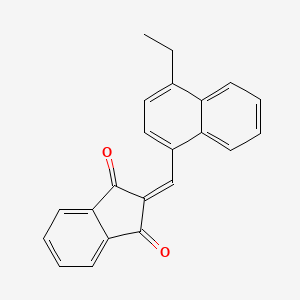
![[3-Chloro-1-(1-methylethoxy)propyl]benzene](/img/structure/B11958433.png)
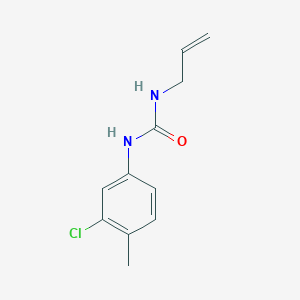


![3-(2-chloroethylsulfonyl)-N-[[3-(2-chloroethylsulfonyl)propanoylamino]methyl]propanamide](/img/structure/B11958459.png)

